Cas no 2098157-36-7 ((2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid)

(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid structure
2098157-36-7 structure
商品名:(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
CAS番号:2098157-36-7
MF:C12H13N3O3
メガワット:247.249922513962
CID:5729349
PubChem ID:122240811

(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • F2147-7538
    • (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
    • 2098157-36-7
    • (E)-3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]prop-2-enoic acid
    • AKOS040814044
    • 2-Propenoic acid, 3-[1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-4-yl]-
    • インチ: 1S/C12H13N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b4-3+
    • InChIKey: WYXGBALAZFLPHM-ONEGZZNKSA-N
    • ほほえんだ: O1C(C)=C(C(C)=N1)CN1C=C(/C=C/C(=O)O)C=N1

計算された属性

  • せいみつぶんしりょう: 247.09569129g/mol
  • どういたいしつりょう: 247.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • ふってん: 498.0±45.0 °C(Predicted)
  • 酸性度係数(pKa): 4.10±0.10(Predicted)

(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2147-7538-2.5g
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7 95%+
2.5g
$802.0 2023-09-06
Life Chemicals
F2147-7538-10g
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7 95%+
10g
$1684.0 2023-09-06
Life Chemicals
F2147-7538-5g
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7 95%+
5g
$1203.0 2023-09-06
Life Chemicals
F2147-7538-0.25g
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7 95%+
0.25g
$361.0 2023-09-06
TRC
E208921-500mg
(2e)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1h-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7
500mg
$ 365.00 2022-06-05
TRC
E208921-100mg
(2e)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1h-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7
100mg
$ 95.00 2022-06-05
Life Chemicals
F2147-7538-0.5g
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7 95%+
0.5g
$380.0 2023-09-06
TRC
E208921-1g
(2e)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1h-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7
1g
$ 570.00 2022-06-05
Life Chemicals
F2147-7538-1g
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
2098157-36-7 95%+
1g
$401.0 2023-09-06

(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 関連文献

(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acidに関する追加情報

Comprehensive Analysis of (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS No. 2098157-36-7)

The compound (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, with CAS No. 2098157-36-7, is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its molecular framework combines a pyrazole core with an oxazole substituent, linked via a propenoic acid moiety. This configuration suggests potential applications in drug discovery, particularly in targeting inflammatory pathways and enzyme modulation. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its biological efficacy.

One of the most searched questions about this compound revolves around its synthetic routes and scalability. Current literature highlights a multi-step synthesis involving condensation reactions and functional group transformations, with yields varying based on reaction conditions. The presence of the oxazole ring, a common motif in bioactive molecules, underscores its relevance in medicinal chemistry. Recent studies have also investigated its solubility and stability under physiological conditions, critical factors for formulation development.

In the context of user-generated queries, topics like "2098157-36-7 applications" and "(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid mechanism of action" dominate search trends. Preliminary data suggest its interaction with kinase enzymes, making it a candidate for targeted therapies. Additionally, its electrophilic properties due to the α,β-unsaturated carbonyl group may contribute to covalent binding with biological targets, a hot topic in precision medicine.

The compound's physicochemical properties, such as logP and pKa, are frequently analyzed to predict its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational modeling indicates moderate lipophilicity, which could influence its cell permeability. These insights align with growing demand for AI-driven drug design, where molecular descriptors are used to accelerate lead optimization.

Another trending discussion involves the compound's potential role in green chemistry. Researchers are evaluating catalyst-free synthesis methods to reduce environmental impact, addressing concerns about sustainable manufacturing. This aligns with global interest in eco-friendly pharmaceuticals, a niche yet rapidly expanding field.

From a commercial perspective, suppliers often highlight its high purity grades (>98%) and availability as a research-grade standard. However, challenges remain in large-scale production, with cost-effectiveness being a key focus area. The compound's patent landscape is also under scrutiny, as its novel scaffold may hold intellectual property value for innovator companies.

In summary, (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid represents a promising candidate for therapeutic development, with its multifunctional architecture offering diverse research avenues. Its intersection with cutting-edge technologies like computational biology and sustainable synthesis ensures continued relevance in scientific discourse.

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